Capmatinib dihydrochloride, also known as 2-fluoro-N-methyl-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzamide dihydrochloride monohydrate, is a small-molecule tyrosine kinase inhibitor specifically targeting the MET proto-oncogene. It was first discovered in 2011 and received approval from the U.S. Food and Drug Administration in August 2020 for the treatment of non-small cell lung cancer with MET exon 14 skipping mutations. This compound has shown significant efficacy in preclinical and clinical studies, particularly in patients with specific genetic alterations associated with cancer progression .
Capmatinib dihydrochloride is classified as a Type Ib MET tyrosine kinase inhibitor. It is derived from a series of chemical modifications aimed at enhancing selectivity and potency against the MET kinase. The compound was synthesized at Novartis Pharmaceuticals, which played a crucial role in its development and subsequent clinical evaluation .
The synthesis of capmatinib dihydrochloride involves several key steps designed to construct its complex molecular framework. The synthetic route typically begins with commercially available precursors, which undergo transformations including:
Technical details reveal that high-throughput screening methods were employed to optimize the synthesis process and evaluate compound efficacy against various cancer cell lines .
The molecular structure of capmatinib dihydrochloride can be described by its chemical formula . The compound features a complex arrangement that includes:
The three-dimensional structure has been modeled based on crystallographic data, revealing key interactions between capmatinib and the MET kinase domain that facilitate its inhibitory action .
Capmatinib dihydrochloride participates in various chemical reactions primarily related to its biological activity:
Capmatinib functions as a selective inhibitor of the MET tyrosine kinase. Its mechanism involves:
Quantitative data indicates that capmatinib has an average value of approximately 0.13 nM against MET, demonstrating its high potency .
Capmatinib dihydrochloride exhibits several notable physical and chemical properties:
Pharmacokinetic studies show that capmatinib is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 1–2 hours post-dose. Its elimination half-life is approximately 6.5 hours, indicating suitability for once-daily dosing regimens .
Capmatinib dihydrochloride is primarily used in oncology as a targeted therapy for patients with non-small cell lung cancer harboring specific genetic alterations such as MET exon 14 skipping mutations. Its development has paved the way for personalized medicine approaches in cancer treatment. Ongoing research aims to explore additional indications beyond non-small cell lung cancer and to enhance efficacy against resistance mechanisms observed in clinical settings .
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3